Product packaging for Deoxydynemicin A(Cat. No.:CAS No. 130640-33-4)

Deoxydynemicin A

Cat. No.: B166429
CAS No.: 130640-33-4
M. Wt: 521.5 g/mol
InChI Key: RVUGUFLMKMPZBW-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deoxydynemicin A is an anthraquinone-fused enediyne antibiotic initially isolated from Micromonospora globosa . As a member of the enediyne family, it exhibits exceptionally potent antitumor activity by inducing double-stranded breaks in DNA, a mechanism that is highly valuable in oncology and molecular biology research . The compound's mechanism of action is a two-step process. First, its planar anthraquinone moiety intercalates into the minor groove of DNA . Following intercalation, the molecule is activated, leading to a Bergman cycloaromatization of its enediyne core. This reaction generates a highly reactive benzenoid diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in lethal double-stranded cleavage . This powerful DNA-damaging capability makes this compound and its analogues compelling subjects for studying DNA repair mechanisms and developing new anticancer therapeutics . Please note: This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H19NO8 B166429 Deoxydynemicin A CAS No. 130640-33-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130640-33-4

Molecular Formula

C30H19NO8

Molecular Weight

521.5 g/mol

IUPAC Name

(11Z)-21,28-dihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20(25),21,23,27-octaen-9,13-diyne-6-carboxylic acid

InChI

InChI=1S/C30H19NO8/c1-13-20(28(36)37)27(38-2)15-9-5-3-4-6-11-19-29(13)30(15,39-29)16-12-18(33)22-23(24(16)31-19)26(35)21-14(25(22)34)8-7-10-17(21)32/h3-4,7-8,10,12-13,15,19,31-33H,1-2H3,(H,36,37)/b4-3-

InChI Key

RVUGUFLMKMPZBW-ARJAWSKDSA-N

SMILES

CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O

Isomeric SMILES

CC1C(=C(C2C#C/C=C\C#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O

Canonical SMILES

CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O

Synonyms

deoxydynemicin A

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of Deoxydynemicin a and Its Structural Analogs

Total Synthesis Strategies for Deoxydynemicin A

The total synthesis of this compound, like its closely related congener Dynemicin A, typically employs convergent strategies to efficiently assemble its distinct molecular fragments. mdpi.comnih.gov

Retrosynthetic analysis, a problem-solving technique in organic synthesis, involves working backward from the target molecule to identify simpler, readily available starting materials and the reactions needed to form the target. nih.govbeilstein-journals.orgnih.gov For this compound, a convergent synthetic route is favored, which conceptually disconnects the molecule into two primary advanced intermediates: a functionalized anthraquinone (B42736) fragment and a 10-membered enediyne macrocycle. mdpi.comnih.gov

Key bond formations in constructing the core structure often involve the union of these two major fragments through stereoselective processes. nih.gov For instance, in the synthesis of Dynemicin A, a crucial step involves a Diels-Alder cycloaddition of a quinone imine with an isobenzofuran, followed by oxidative workup. youtube.com This type of cycloaddition is instrumental in forming the polycyclic aromatic system. The enediyne core, which is critical for the compound's structural integrity, is typically constructed via palladium-mediated cross-coupling reactions. mdpi.comnih.gov The linkage between the enediyne and anthraquinone portions of the molecule is established through the formation of an aryl C-N bond. sigmaaldrich.com

Given the numerous chiral centers within this compound, stereoselective and enantioselective approaches are paramount to achieving the desired absolute configuration. The natural product Dynemicin A, for example, possesses a defined absolute configuration (2S, 3S, 4S, 7R, 8R), which has been confirmed through synthetic and comparative studies. chemblink.com

Strategies employed to control stereochemistry include the use of chiral auxiliaries, such as Evans oxazolidinones, which can enforce stereochemistry at specific carbon positions during the synthesis of the enediyne fragment. chemblink.com Controlled late-stage epimerization, often through methods like acid hydrolysis, can also be utilized to adjust configurations at certain positions without racemization. chemblink.com The definitive proof of absolute configuration for this compound derivatives has been obtained through X-ray crystallography. chemblink.com Furthermore, a novel 1,4-asymmetric induction has been developed for the synthesis of chiral model compounds related to dynemicin A, demonstrating the ongoing development of precise stereocontrol methods. nih.gov

Synthetic Development of this compound Analogues and Derivatives

The structural complexity of this compound necessitates innovative synthetic routes to access its analogs, allowing for systematic modifications. chemblink.com

This compound, along with Dynemicin A and Uncialamycin, features a 1,4-benzoquinone (B44022) subunit. The synthesis of derivatives containing this 1,4-benzoquinone subunit has been explored, including both acyclic and cyclic compounds. These syntheses often involve preparing the benzoquinone moiety and then coupling it with an enediyne fragment. For example, a common enediyne precursor, (Z)-4-octen-2,6-diyn-1,8-diol, can be synthesized via a Sonogashira reaction between cis-1,2-dichloroethylene (B151661) and propargyl alcohol.

The yields for the synthesis of these benzoquinone-containing enediyne derivatives typically range from 35% to 51%. Spectroscopic and spectrometric methods, such as ¹H- and ¹³C-NMR, IR, and HR-MS, are used to characterize the chemical structures of these synthesized derivatives.

This compound contains a 2-deoxy sugar moiety. chemblink.com The preparation of modified carbohydrate moieties in analogs involves various synthetic strategies to alter the sugar component. General approaches to synthesizing modified carbohydrates and nucleoside analogs often start from readily available monosaccharides like α-D-glucose. mdpi.com

Enzymatic methods, particularly using glycosyltransferases, offer a powerful tool for the preparative synthesis and directed modification of carbohydrate moieties. These enzymes are highly regio- and stereospecific, which can circumvent the need for extensive protecting group chemistry often associated with traditional organic synthesis of complex carbohydrates. The Mitsunobu reaction is another versatile tool in carbohydrate modification, including in the total synthesis of sensitive natural products. Depending on the specific substrates, this reaction can lead to anomeric mixtures or stereoselectively form glycosides, providing flexibility in introducing various functionalities or linkages to the carbohydrate unit.

Biosynthetic Pathways and Mechanistic Enzymology of Deoxydynemicin a Production

Elucidation of Precursor Building Blocks in Deoxydynemicin A Biosynthesis

The biosynthesis of the complex this compound structure begins with simple, primary metabolic building blocks. Isotope labeling studies have been fundamental in tracing the origins of the carbon skeleton of enediyne compounds. These experiments have unequivocally demonstrated that the entire carbon framework of the enediyne core and the fused anthraquinone (B42736) moiety is derived from acetate (B1210297) units. pnas.orgnih.gov This points to a polyketide pathway as the foundational route for its biosynthesis.

The unified biosynthetic paradigm for anthraquinone-fused enediynes (AFEs) suggests that a linear polyene, specifically 1,3,5,7,9,11,13-pentadecaheptaene, serves as a crucial discrete intermediate. nih.gov This C16 polyene is the nascent product of the iterative type I polyketide synthase (PKSE) and its associated thioesterase (TE). Remarkably, it is the precursor to both the highly unsaturated enediyne core and the aromatic anthraquinone portion of this compound. nih.gov This dual role for a single precursor molecule highlights an elegant biosynthetic economy.

Identification and Characterization of Key Biosynthetic Enzymes

The assembly of this compound from its acetate precursors is orchestrated by a suite of specialized enzymes. These biocatalysts are responsible for chain elongation, cyclization, oxidation, and potentially other tailoring reactions that ultimately yield the final complex structure.

The central player in the biosynthesis of this compound is a highly conserved iterative type I polyketide synthase (PKS), often referred to as an enediyne PKS or PKSE. nih.gov Unlike the modular type I PKSs that contain a series of modules for each condensation cycle, this iterative PKS utilizes a single set of domains multiple times to construct the polyketide chain. In the closely related dynemicin A biosynthetic gene cluster from Micromonospora chersina, the gene dynE8 encodes this critical PKSE. nih.gov This enzyme catalyzes the iterative condensation of acetate units, derived from acetyl-CoA and malonyl-CoA, to generate the linear polyene precursor. nih.gov

Following the synthesis of the polyketide chain, a thioesterase (TE) is required for its release from the PKS. This enzymatic release is a critical step, yielding the free 1,3,5,7,9,11,13-pentadecaheptaene intermediate. nih.gov While nonribosomal peptide synthetase (NRPS) machinery is involved in the biosynthesis of some complex natural products, there is no evidence to suggest its direct involvement in the formation of the core structure of this compound.

The transformation of the linear polyene intermediate into the intricate, fused ring system of this compound necessitates a series of oxidative modifications. These reactions are catalyzed by a variety of oxidoreductases. In the biosynthesis of dynemicin A, a flavin-dependent oxidoreductase, encoded by a gene homologous to E13 in another enediyne cluster, is believed to play a crucial role. nih.govresearchgate.net This enzyme is implicated in the formation of the anthraquinone moiety and the critical C-N bond that links the anthraquinone and enediyne halves of the molecule. researchgate.netnih.gov The deletion of this gene in Micromonospora chersina led to the accumulation of intermediates that provided significant insights into these later biosynthetic steps. nih.gov

While glycosyltransferases are essential enzymes in the biosynthesis of many glycosylated natural products, including some members of the enediyne family like calicheamicin (B1180863), this compound is an aglycone. pnas.org Therefore, glycosyltransferases are not directly involved in its biosynthetic pathway.

Genetic Loci and Gene Clusters Associated with this compound Biosynthesis

The genes encoding the biosynthetic machinery for this compound are clustered together on the chromosome of the producing organism, a common feature for secondary metabolite biosynthesis in bacteria. The study of the dynemicin gene cluster in Micromonospora chersina has provided a blueprint for understanding the genetic basis of this compound production. nih.gov

This gene cluster contains the so-called "minimal enediyne cassette," which includes the gene for the iterative type I PKS (dynE8) and other conserved genes of unknown function, such as dynU14 and dynU15, which are essential for the formation of the enediyne core. nih.gov In addition to this core set of genes, the cluster also harbors genes for tailoring enzymes, including oxidoreductases, and transport proteins. Interestingly, the genes for the biosynthesis of the anthraquinone moiety are also located within this cluster, which is a distinctive feature of the anthraquinone-fused enediynes. nih.gov

Table 1: Key Genes in the Dynemicin Biosynthetic Gene Cluster and their Putative Functions

GenePutative FunctionRole in Biosynthesis
dynE8Iterative Type I Polyketide Synthase (PKSE)Synthesis of the linear polyene precursor
dynE7Thioesterase (TE)Release of the polyketide chain from the PKS
dynU14UnknownEssential for enediyne core formation
dynU15UnknownEssential for enediyne core formation
orf23OxidaseTailoring of the enediyne core
E13 homologFlavin-dependent oxidoreductaseAnthraquinone formation and C-N bond linkage

Reconstitution and Engineering of this compound Biosynthetic Pathways

The elucidation of the biosynthetic pathway and the corresponding gene cluster for this compound and related compounds opens up possibilities for pathway reconstitution and engineering. By manipulating the biosynthetic genes, it is possible to produce novel analogs of the natural product with potentially improved properties.

Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer to a more genetically tractable host organism, is a powerful tool for studying and engineering natural product biosynthesis. While the heterologous expression of the complete this compound biosynthetic gene cluster has not been extensively reported, components of related enediyne pathways have been successfully expressed in hosts like E. coli and Streptomyces lividans. nih.gov For instance, the co-expression of the PKSE and a thioesterase in E. coli has been used to produce the linear heptaene precursor. nih.gov

The large size and complexity of the this compound gene cluster present challenges for its complete heterologous expression. st-andrews.ac.uk However, successful heterologous expression would not only facilitate the production of this compound in higher yields but also provide a platform for combinatorial biosynthesis and synthetic biology approaches to generate novel enediyne derivatives.

Directed Evolution and Mutagenesis of Biosynthetic Enzymes

The generation of this compound analogs and the optimization of its production are increasingly reliant on the targeted engineering of its biosynthetic machinery. While wholesale gene deletions have been instrumental in pathway elucidation and mutasynthesis, site-directed mutagenesis of key enzymes is providing a more nuanced approach to understanding and manipulating catalysis. This has been particularly evident in the study of the tailoring enzymes responsible for the formation of the dynemicin anthraquinone moiety.

Probing the Catalytic Mechanisms of Tailoring Enzymes: DynE13 and DynA1

Recent investigations have centered on two critical enzymes in the latter stages of the dynemicin pathway: DynE13, an FAD-dependent monooxygenase, and DynA1, a cofactor-free monooxygenase. These enzymes work in concert to convert a δ-thiolactone anthracene (B1667546) intermediate into the characteristic hydroxyanthraquinone core. To elucidate their precise catalytic roles, site-directed mutagenesis studies have been employed to identify key amino acid residues within their active sites. nih.gov

For DynE13 , structural modeling of the enzyme-substrate complex highlighted four amino acid residues potentially involved in catalysis: Threonine 46 (T46), Tyrosine 179 (Y179), Cysteine 297 (C297), and Tyrosine 216 (Y216). researchgate.net To test this hypothesis, each of these residues was individually mutated, and the enzymatic activity of the resulting variants was assessed. While single mutations of C297A and Y216F did not abolish function, the T46A and Y179F mutants exhibited a markedly reduced turnover rate of the substrate. researchgate.net This finding strongly suggests that T46 and Y179 play significant, albeit not absolutely essential, roles in the catalytic mechanism of DynE13, which is proposed to involve the hydrolysis of the thiolactone followed by hydroxylation. researchgate.net

Similarly, mutagenesis studies were conducted on DynA1 , which catalyzes the final oxygen installation. Computational docking models identified key residues in the putative substrate-binding pocket. Subsequent in-vitro assays with single mutants of DynA1 confirmed the importance of specific residues for its function. researchgate.net For instance, Threonine 77 (T77) is believed to be crucial for maintaining the hydrogen-bonding network necessary for the correct positioning and activation of molecular oxygen, a role similar to that observed in homologous monooxygenases. researchgate.net HPLC analysis of the enzymatic activity of wild-type DynA1 versus two of its single mutants demonstrated the functional importance of these targeted residues. researchgate.net

The interactive table below summarizes the findings from the site-directed mutagenesis studies on DynE13.

EnzymeMutationRelative Enzymatic ActivityImplied Role of Residue
DynE13 Wild-TypeHigh-
T46ASignificantly LowerCatalysis
Y179FSignificantly LowerCatalysis
C297AActiveNon-essential for catalysis
Y216FActiveNon-essential for catalysis

Data sourced from studies on the catalytic residues of DynE13. researchgate.net

Future Prospects: Engineering the Polyketide Synthase Core

The core scaffold of this compound is assembled by a highly reducing iterative type I polyketide synthase (PKS), DynE8 . This remarkable enzyme is responsible for producing the polyketide precursors for both the enediyne and the anthraquinone portions of the final molecule. nih.govresearchgate.net While extensive research has elucidated its domain structure and unique dual function, published studies specifically detailing the directed evolution or site-directed mutagenesis of DynE8 to alter its substrate specificity or generate novel polyketide chains are not yet available.

However, the foundational work on homologous enediyne PKSs from other biosynthetic pathways, combined with the successful mutagenesis of tailoring enzymes like DynE13 and DynA1, paves the way for future engineering efforts on DynE8. Such studies could involve creating libraries of DynE8 variants to screen for the production of new polyene intermediates, ultimately leading to a wider array of this compound analogs with potentially novel biological activities.

Molecular Mechanism of Action of Deoxydynemicin A: Dna Recognition and Cleavage

Deoxydynemicin A-Induced DNA Damage and Adduct Formation

The efficacy of this compound as a DNA-damaging agent is predicated on its ability to first associate with the DNA double helix. This association is not random; it involves specific interactions that position the reactive enediyne core in proximity to the DNA backbone, ensuring efficient cleavage once the molecule is activated.

Studies on the closely related analogue, dynemicin A, provide significant insight into the DNA recognition properties of this compound. The molecule demonstrates a notable preference for cleaving DNA at specific sequences. The preferential cutting sites are located on the 3' side of purine bases. This specificity suggests that the molecule recognizes and binds to particular nucleotide sequences before initiating cleavage. The binding of dynemicin A to double-stranded DNA has been shown to interrupt the activity of enzymes like exonuclease III, with the sites of association corresponding closely to the sites of cleavage. This indicates that the initial binding event is a determinant for the location of subsequent DNA damage.

Feature of RecognitionDescriptionPreferred Sequences
Binding Location Associates with the DNA double helix in a sequence-dependent manner.Preferentially cleaves at the 3' side of purine bases.
Cleavage Specificity The cutting pattern is non-random and directed by the initial binding interaction.5'-GC, 5'-GT, and 5'-AG.

The structure of this compound incorporates a planar anthraquinone (B42736) core and a three-dimensional enediyne-containing moiety, allowing for a hybrid binding mode. The flat anthraquinone portion is believed to intercalate, or stack, between the base pairs of the DNA helix. This mode of interaction is common for planar aromatic systems and serves to anchor the molecule to the DNA.

Simultaneously, evidence suggests that other parts of the molecule interact with the minor groove of the DNA helix. This is supported by experiments showing that known minor groove binding agents, such as distamycin A and anthramycin, can inhibit the DNA breakage mediated by dynemicin A. Therefore, this compound likely engages in a composite binding mechanism, utilizing both intercalation and minor groove interactions to achieve a stable and specific association with its DNA target, positioning the enediyne "warhead" for its destructive function.

Radical Generation and DNA Strand Scission by this compound

Following the binding of this compound to DNA, a cascade of chemical transformations is initiated, leading to the generation of a powerful radical species that is ultimately responsible for DNA strand scission.

The central feature of this compound's mechanism is the Bergman cyclization of its enediyne core. This reaction transforms the enediyne into a highly reactive p-benzyne diradical. Under normal conditions, this cycloaromatization has a high activation energy barrier. However, the unique structure of this compound provides a chemical trigger. The process is initiated by the reduction of the quinone moiety within the anthraquinone system, which can be accomplished by biological reducing agents such as NADPH or thiol-containing compounds like glutathione. This reduction triggers a conformational change that brings the two acetylenic carbons of the enediyne into close proximity, significantly lowering the activation barrier and allowing the Bergman cyclization to proceed at physiological temperatures (e.g., 37 °C).

The product of the Bergman cyclization is a short-lived but extremely reactive 1,4-didehydrobenzene, commonly known as a p-benzyne or 1,4-diradical intermediate. This species is a powerful hydrogen abstracting agent. Once formed in the minor groove of DNA, the diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, specifically from the deoxyribose moieties. This hydrogen abstraction event generates radicals on the DNA sugar, which then undergo a series of reactions, ultimately leading to the cleavage of the phosphodiester backbone, causing both single-strand and double-strand breaks. It is this ability to cause double-strand breaks that is thought to be the primary source of the compound's high cytotoxicity.

StepProcessKey Intermediate/Product
1. Activation Reduction of the quinone moiety triggers a conformational change.Activated this compound
2. Cycloaromatization The enediyne core undergoes Bergman cyclization. Transition State
3. Diradical Formation A highly reactive diradical intermediate is formed.p-Benzyne (1,4-Diradical)
4. H-Atom Abstraction The diradical abstracts hydrogen atoms from the DNA sugar backbone. DNA Sugar Radical
5. DNA Cleavage The DNA radical leads to phosphodiester bond scission.Single and Double-Strand Breaks

Cellular Responses to this compound-Induced DNA Damage

The extensive DNA damage, particularly double-strand breaks, inflicted by this compound triggers a complex cascade of cellular responses. These responses are part of a larger cellular surveillance system known as the DNA Damage Response (DDR), which is crucial for maintaining genomic integrity. When confronted with the level of damage caused by enediynes, cells can activate pathways leading to cell cycle arrest, attempt DNA repair, or, if the damage is too severe, initiate programmed cell death.

Activation of DNA Damage Response Pathways

The primary sensors for DNA double-strand breaks in eukaryotic cells are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). While direct studies on this compound are limited, the nature of the DNA damage it causes strongly implicates the activation of these pathways.

Upon detection of double-strand breaks, ATM is recruited to the site of damage. ATM then phosphorylates a host of downstream targets to orchestrate the cellular response. A key substrate of ATM is the histone variant H2AX, which becomes phosphorylated to form γH2AX. This modification serves as a beacon to recruit a multitude of DNA repair and signaling proteins to the damaged site.

Another critical downstream effector is the tumor suppressor protein p53. In response to DNA damage, p53 is stabilized and activated, in part through phosphorylation by ATM and other kinases like Chk2. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. For instance, p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle at the G1/S and G2/M checkpoints. This pause provides the cell with an opportunity to repair the damaged DNA before proceeding with replication or mitosis.

The ATR pathway is typically activated by single-stranded DNA, which can also be generated during the repair of double-strand breaks. ATR activates the kinase Chk1, which also contributes to cell cycle arrest, particularly at the G2/M checkpoint.

Research on other enediynes, such as C-1027 and neocarzinostatin, has shown that they induce the hyperphosphorylation of Replication Protein A (RPA), a key protein involved in DNA replication and repair. This modification is indicative of a cellular response to enediyne-induced DNA damage and is associated with the inhibition of DNA replication.

Table 1: Key Proteins in the DNA Damage Response to Double-Strand Breaks

Protein Function Role in Response to Enediyne-like Damage
ATM Primary sensor of DNA double-strand breaks; activates downstream signaling. Presumed to be a primary activator due to the nature of DNA damage.
ATR Sensor of single-stranded DNA; contributes to cell cycle checkpoints. Likely activated during the processing of DNA breaks.
γH2AX Phosphorylated histone variant; marks sites of DNA damage. Serves as a platform for the recruitment of repair proteins.
p53 Tumor suppressor; transcription factor for cell cycle arrest and apoptosis genes. A critical mediator of the cellular fate decision after DNA damage.
p21 CDK inhibitor; enforces cell cycle arrest. Induced by p53 to halt cell cycle progression.

| RPA | Single-stranded DNA binding protein; involved in replication and repair. | Hyperphosphorylation observed in response to other enediynes. |

Induction of Apoptosis and Programmed Cell Death

When the DNA damage induced by this compound is beyond the cell's repair capacity, the cellular response shifts towards the initiation of apoptosis, or programmed cell death. This is a crucial mechanism to eliminate cells with severely compromised genomes, thereby preventing the propagation of potentially harmful mutations.

The decision to undergo apoptosis is tightly regulated and can be triggered through various pathways. In the context of DNA damage, the p53 pathway plays a central role. Activated p53 can induce the transcription of pro-apoptotic genes, such as those belonging to the Bcl-2 family, including Bax and Puma. These proteins can disrupt the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

The release of cytochrome c is a critical event in the intrinsic pathway of apoptosis. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. These effector caspases are the executioners of apoptosis, responsible for cleaving a wide range of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Studies on other enediynes, such as calicheamicin (B1180863), have demonstrated that they can induce apoptosis in a p53-independent manner in certain cell types. This suggests the existence of alternative pathways to apoptosis. In these cases, apoptosis still proceeds through the mitochondrial amplification loop, involving the activation of Bax and the release of cytochrome c, and is dependent on the activation of caspases. The selective toxicity of some synthetic dynemicin analogs towards human leukemic cells is attributed to their potent induction of apoptosis.

Table 2: Key Players in this compound-Induced Apoptosis

Component Role in Apoptosis
p53 Induces transcription of pro-apoptotic genes.
Bax/Puma Pro-apoptotic Bcl-2 family proteins that permeabilize the mitochondrial membrane.
Cytochrome c Released from mitochondria; triggers the formation of the apoptosome.
Apaf-1 Forms the apoptosome with cytochrome c.
Caspase-9 Initiator caspase activated by the apoptosome.

| Caspase-3 | Effector caspase that executes the apoptotic program. |

Preclinical Pharmacological Evaluation of Deoxydynemicin a in Disease Models

In Vitro Antitumor Activity of Deoxydynemicin A in Cancer Cell Lines

In vitro studies are fundamental for identifying the direct effects of a compound on cancer cells under controlled laboratory conditions. These experiments provide initial insights into a compound's cytotoxic potential, its impact on cellular processes, and its interactions with other therapeutic agents.

Expected Data Table Structure for Cytotoxicity Profiles:

Cancer Cell LineHistotypeIC50 (µM)Reference
Cell Line 1Type A[Data][Citation]
Cell Line 2Type B[Data][Citation]
............

Anticancer agents often exert their effects by disrupting the cell cycle or inducing programmed cell death (apoptosis). Cell cycle analysis, typically performed using flow cytometry, identifies specific phases (G0/G1, S, G2/M) where cell progression is arrested nih.govmdpi.com. Apoptosis induction is confirmed by characteristic morphological changes, DNA fragmentation, and the activation of caspases nih.govnih.gov. For this compound, detailed studies specifically outlining its impact on cell cycle phases or the precise apoptotic pathways (e.g., intrinsic or extrinsic) it triggers in various cancer cells are not explicitly detailed in the readily accessible scientific literature. However, related compounds like Deoxypodophyllotoxin have been shown to induce G2/M phase cell cycle arrest and apoptosis via intrinsic and extrinsic pathways nih.gov.

Investigating synergistic effects involves combining this compound with other established antineoplastic agents to determine if their combined effect is greater than the sum of their individual effects scielo.br. This strategy aims to enhance therapeutic efficacy and potentially overcome drug resistance mcmaster.capocketdentistry.com. While the concept of combination therapy is crucial in oncology nih.gov, specific in vitro studies demonstrating synergistic effects of this compound with other antineoplastic agents are not widely reported in the available literature. Such studies would typically involve evaluating various drug ratios and concentrations to calculate a combination index (CI) amazonaws.com.

In Vivo Efficacy Studies of this compound in Preclinical Animal Models

In vivo studies are essential for assessing the antitumor efficacy of a compound within a living system, providing a more complex and physiologically relevant environment than in vitro models mdpi.com. These studies utilize animal models, typically immunodeficient mice, to mimic human cancer progression and evaluate therapeutic responses scielo.br.

Patient-Derived Xenograft (PDX) models involve the direct implantation of human tumor tissue from patients into immunocompromised mice, preserving the tumor's heterogeneity, architecture, and molecular characteristics mdpi.comcriver.comcrownbio.comnih.gov. These models are considered highly predictive of clinical outcomes and are valuable for evaluating drug efficacy against specific human cancer types criver.cominvivotek.com. Despite the importance of PDX models in preclinical oncology nih.gov, specific data regarding the evaluation of this compound in patient-derived xenograft models, including tumor growth inhibition, survival rates, or molecular changes, are not extensively documented in the public domain.

Expected Data Table Structure for PDX Model Evaluation:

PDX Model (Cancer Type)Tumor Volume (mm³) - ControlTumor Volume (mm³) - TreatedTumor Growth Inhibition (%)Reference
PDX Model 1[Data][Data][Data][Citation]
PDX Model 2[Data][Data][Data][Citation]
...............

Expected Data Table Structure for Orthotopic Model Evaluation:

Orthotopic Model (Cancer Type)Primary Tumor Size (cm³) - ControlPrimary Tumor Size (cm³) - TreatedMetastasis Incidence - ControlMetastasis Incidence - TreatedReference
Model 1 (Organ)[Data][Data][Data][Data][Citation]
Model 2 (Organ)[Data][Data][Data][Data][Citation]
..................

Mechanisms of Cellular and Molecular Resistance to Deoxydynemicin a

Intrinsic Resistance Pathways to Deoxydynemicin A

Intrinsic resistance refers to the innate ability of cells to withstand the effects of a drug prior to any exposure. For potent natural products like enediynes, the producing organisms themselves must possess robust self-protection mechanisms. These intrinsic resistance strategies in producer organisms can provide a model for understanding potential resistance in other cell types. nih.govnih.gov

One of the primary intrinsic resistance mechanisms in enediyne-producing bacteria is the sequestration of the cytotoxic compound by dedicated binding proteins. nih.govresearchgate.net For instance, the producing organism of the enediyne tiancimycin utilizes three proteins, TnmS1, TnmS2, and TnmS3, to bind and sequester the antibiotic, thereby preventing DNA damage. researchgate.net Similarly, the calicheamicin (B1180863) producer employs a "self-sacrifice" protein, CalC, which intercepts the activated enediyne, leading to its own cleavage instead of DNA damage. nih.gov It is plausible that intrinsic resistance in certain mammalian cells could be mediated by analogous mechanisms involving endogenous proteins that can bind and neutralize this compound.

Another potential intrinsic resistance pathway is the inherent capacity of a cell's DNA repair machinery. Cells with highly efficient DNA double-strand break repair systems, such as homologous recombination (HR) and non-homologous end joining (NHEJ), may be intrinsically less susceptible to the cytotoxic effects of this compound. nih.govresearchgate.net The baseline expression levels of key proteins in these pathways could therefore dictate the initial sensitivity of a cell to the drug.

Acquired Resistance Mechanisms Following this compound Exposure

Acquired resistance develops in response to drug treatment, as cancer cells adapt to survive the cytotoxic pressure. Key mechanisms likely to contribute to acquired resistance to this compound include the modulation of DNA repair pathways and alterations in drug transport. frontiersin.orgnih.gov

Since this compound's primary mode of action is the induction of DNA double-strand breaks, an upregulation of the cellular machinery responsible for repairing this type of damage is a probable mechanism of acquired resistance. nih.govwikipedia.org Cancer cells exposed to this compound may increase the expression or activity of key enzymes involved in HR and NHEJ pathways. researchgate.netresearchgate.net

Key DNA repair pathways and their potential role in resistance to this compound are summarized in the table below.

DNA Repair PathwayKey ProteinsPotential Role in Resistance to this compound
Homologous Recombination (HR) BRCA1, BRCA2, RAD51Upregulation of these proteins can enhance the error-free repair of double-strand breaks induced by this compound, leading to increased cell survival.
Non-Homologous End Joining (NHEJ) Ku70/80, DNA-PKcs, Ligase IVIncreased activity of this pathway can rapidly repair DNA breaks, although it is more error-prone. This can still contribute to cell survival and resistance.
Base Excision Repair (BER) DNA glycosylases, AP endonucleaseWhile less directly involved in double-strand break repair, upregulation of BER could help manage the oxidative stress and single-strand nicks that may accompany enediyne-induced DNA damage.

This table presents potential mechanisms based on the known action of DNA-damaging agents. Direct evidence for this compound is not yet established.

Reduced intracellular accumulation of a drug is a common mechanism of acquired resistance. This can be achieved by either decreasing the drug's uptake into the cell or by actively pumping it out.

Cellular Uptake: The specific transporters responsible for the uptake of this compound into cancer cells have not been definitively identified. However, it is generally accepted that the uptake of many drugs is mediated by solute carrier (SLC) transporters. nih.govdbkgroup.orgdtu.dk A downregulation in the expression or a mutation in the specific SLC transporter responsible for this compound influx could lead to reduced intracellular drug concentration and subsequent resistance.

Cellular Efflux: A more extensively studied mechanism of resistance to cytotoxic agents is the increased efflux of the drug from the cell, mediated by ATP-binding cassette (ABC) transporters. bioivt.commdpi.comyoutube.com The overexpression of multidrug resistance proteins is a well-documented cause of resistance to a wide array of anticancer drugs. mdpi.com For other enediyne antibiotics, such as those used in antibody-drug conjugates, upregulation of P-glycoprotein (MDR1/ABCB1) has been observed to confer resistance. nih.gov It is highly probable that a similar mechanism could lead to acquired resistance to this compound.

The table below summarizes the potential role of drug transporters in this compound resistance.

Transporter FamilySpecific TransportersPotential Role in Resistance to this compound
Solute Carrier (SLC) Transporters OATPs, OCTs, etc.Downregulation or mutation could decrease the influx of this compound into the cell, reducing its cytotoxic effect.
ATP-Binding Cassette (ABC) Transporters P-glycoprotein (MDR1/ABCB1), MRP1, BCRPUpregulation of these efflux pumps could actively transport this compound out of the cell, lowering its intracellular concentration and leading to resistance.

The specific transporters for this compound have not been identified; this table is based on general mechanisms of drug transport and resistance.

Strategies for Overcoming this compound Resistance in Preclinical Settings

Overcoming resistance to potent chemotherapeutic agents like this compound is a critical area of preclinical research. Strategies often focus on circumventing the identified resistance mechanisms.

Inhibition of Efflux Pumps: For resistance mediated by the overexpression of ABC transporters, the co-administration of an efflux pump inhibitor could restore sensitivity to this compound. mdpi.com Several generations of P-glycoprotein inhibitors have been developed and could potentially be used in combination with this compound.

Targeting DNA Repair Pathways: In cases where resistance is driven by the upregulation of DNA repair, inhibitors of key repair proteins could be employed. For example, PARP inhibitors, which are known to be effective in cancers with deficiencies in HR, could potentially synergize with this compound to enhance its cytotoxicity and overcome resistance.

Development of Analogues: The synthesis of novel analogues of this compound that are not recognized by efflux pumps or that induce a form of DNA damage that is more difficult for the cell to repair represents another promising strategy. wikipedia.org

Combination Therapies: Combining this compound with other chemotherapeutic agents that have different mechanisms of action could reduce the likelihood of resistance developing and be effective against already resistant tumors. adcreview.com

The following table outlines preclinical strategies to overcome resistance to this compound.

StrategyApproachRationale
Efflux Pump Inhibition Co-administration of P-glycoprotein inhibitors.To increase the intracellular concentration of this compound in resistant cells overexpressing efflux pumps.
Targeting DNA Repair Combination with PARP inhibitors or other DNA repair inhibitors.To prevent the repair of this compound-induced DNA damage, thereby enhancing its cytotoxic effect.
Novel Analogues Synthesis of this compound derivatives.To create compounds that are poor substrates for efflux pumps or that have an enhanced ability to damage DNA.
Combination Chemotherapy Use with drugs having different mechanisms of action.To target multiple cellular pathways simultaneously, reducing the probability of resistance emergence.

These strategies are based on established principles of overcoming drug resistance and have not been specifically validated for this compound in extensive preclinical studies.

Advanced Analytical and Computational Approaches in Deoxydynemicin a Research

Spectroscopic and Spectrometric Characterization of Deoxydynemicin A and its Metabolites

Spectroscopic and spectrometric techniques form the cornerstone of the molecular-level investigation of this compound, providing detailed insights into its atomic composition, structural arrangement, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Techniques such as 1H and 13C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular framework. scribd.comuab.cat

In the study of this compound and its synthetic precursors, 1D NMR (¹H and ¹³C) and 2D NMR experiments (like COSY and HSQC) are employed. uab.cat ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. rsc.org ¹³C NMR provides data on the carbon skeleton of the molecule. researchgate.net The combination of these techniques allows researchers to confirm the complex polycyclic structure, including the characteristic enediyne core and the anthraquinone (B42736) moiety. scribd.comppm.edu.pl While specific shift data for this compound is proprietary to individual research labs, a representative table illustrates the type of data obtained.

Table 1: Representative ¹H and ¹³C NMR Data Interpretation for this compound Moieties This table is illustrative and represents the type of data generated in NMR studies.

MoietyAtom TypeExpected Chemical Shift (ppm)Information Provided
AnthraquinoneAromatic Protons7.0 - 8.5Confirms the presence and substitution pattern of the aromatic system.
Enediyne CoreAcetylenic Carbons70 - 90Identifies the key carbons of the reactive enediyne functionality.
Epoxy GroupProtons on Epoxide2.5 - 4.5Confirms the presence and stereochemistry of the epoxide ring.
Methoxy GroupProtons~3.8Indicates the presence of -OCH₃ substituents.

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry is a critical technique used to confirm the identity and assess the purity of this compound by providing an exact measurement of its molecular weight and elemental composition. pacificbiolabs.comsdu.dk High-resolution mass spectrometry (HRMS) is particularly valuable, offering mass accuracy typically within ±5 ppm, which allows for the unambiguous determination of the molecular formula. sdu.dk

Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, preserving its structure and allowing for the detection of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). sdu.dk This confirms the molecular weight, providing primary evidence of the compound's identity. biopharmaspec.comms.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, offering further structural confirmation by matching the fragmentation pattern to the expected structure. pacificbiolabs.com This is also essential for identifying metabolites, where changes in mass indicate metabolic transformations. nih.gov

Table 2: Mass Spectrometry Data for this compound

Analysis TypeIonization ModeParameter MeasuredSignificance
High-Resolution MS (HRMS)ESIAccurate Mass-to-Charge Ratio (m/z)Confirms elemental composition and molecular formula.
Tandem MS (MS/MS)ESIFragmentation PatternProvides structural confirmation and aids in metabolite identification.

UV-Vis and Circular Dichroism (CD) Spectroscopy for DNA Interaction Dynamics

The mechanism of action of this compound involves interaction with DNA. UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are powerful, non-destructive techniques used to study these interactions in real-time. researchgate.netmdpi.com

UV-Vis spectroscopy monitors the electronic transitions within the molecule. When this compound binds to DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), can be observed. researchgate.netnih.gov These changes, along with potential shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shifts), indicate direct interaction and can be used to calculate binding constants (K_b). mdpi.comnih.gov

Circular Dichroism (CD) spectroscopy is sensitive to the chiral environment of molecules and is particularly useful for monitoring conformational changes in DNA upon ligand binding. biorxiv.orgcreative-proteomics.commdpi.com The B-form DNA double helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. mdpi.com Intercalation or groove binding by this compound can perturb the DNA structure, leading to significant changes in these CD signals. researchgate.netnih.gov These spectral changes provide insight into the binding mode and the extent to which the compound alters DNA conformation. creative-proteomics.com

Table 3: Spectroscopic Changes Observed in DNA Upon Ligand Binding

Spectroscopic TechniqueObserved EffectInterpretation
UV-Vis Spectroscopy Hypochromism / HyperchromismIndicates stacking interactions (intercalation) or structural changes in DNA. nih.gov
Bathochromic/Hypsochromic ShiftSuggests binding to the DNA molecule, altering the electronic environment. researchgate.net
Circular Dichroism (CD) Changes in EllipticityReflects alterations in DNA helicity and conformation upon binding. mdpi.commdpi.com
Induced CD SignalAn achiral molecule can show a CD signal upon binding to the chiral DNA. creative-proteomics.com

Chromatographic Techniques for this compound Isolation and Analysis

Chromatography is fundamental to the research of this compound, enabling its separation from complex production broths or synthetic reaction mixtures and its quantification for analytical purposes.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound. ucl.ac.uktorontech.com

Quantitative Analysis : Analytical HPLC, often coupled with a Diode-Array Detector (DAD) or UV detector, is used to determine the purity of a sample and to quantify the amount of this compound present. chromatographyonline.commeasurlabs.compjoes.com A well-developed HPLC method provides a sharp peak at a specific retention time for this compound, allowing for its identification and quantification against a reference standard. chromatographyonline.com This is essential for quality control of synthetic batches and for stability studies.

Preparative Separations : Preparative HPLC is a scaled-up version of analytical HPLC used to isolate and purify larger quantities of this compound from crude extracts or reaction mixtures. googleapis.comwelch-us.comnih.gov This technique is crucial for obtaining the highly pure material needed for spectroscopic analysis, biological assays, and structural studies. welch-us.com

Table 4: Typical HPLC System Parameters for this compound Analysis

ParameterAnalytical HPLCPreparative HPLC
Objective Purity assessment, QuantificationIsolation, Purification
Column Type Reversed-Phase (e.g., C18), small internal diameterReversed-Phase (e.g., C18), large internal diameter
Flow Rate Low (e.g., 0.5-1.5 mL/min) nih.govHigh (e.g., 10-100 mL/min)
Detection UV/DAD measurlabs.comUV, Fraction Collector welch-us.com
Sample Load Micrograms (µg)Milligrams (mg) to Grams (g)

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

To analyze this compound and its metabolites in highly complex biological matrices such as plasma or cell extracts, the separation power of HPLC is coupled directly with the detection specificity and sensitivity of tandem mass spectrometry (LC-MS/MS). bioxpedia.comnih.gov This hyphenated technique is exceptionally powerful for modern drug metabolism studies. mdpi.commdpi.com

LC-MS/MS allows for the detection and quantification of minute amounts of the parent compound and its various metabolic products. nih.govnih.gov The liquid chromatography step separates the different components of the mixture, which are then ionized and analyzed by the mass spectrometer. nih.gov Using modes like Multiple Reaction Monitoring (MRM), the instrument can be set to look for specific precursor-to-product ion transitions, providing extraordinary selectivity and sensitivity for quantitative analysis, even in a complex background. mdpi.comshimadzu.com This is the gold standard for identifying and quantifying drug metabolites in biological systems. nih.gov

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling have become indispensable tools in the study of complex natural products like this compound. These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone. By simulating the interactions and behavior of this compound, researchers can elucidate its mechanism of action, understand its reactivity, and analyze its dynamic interactions with its biological target, DNA.

Molecular Docking Simulations of this compound-DNA Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. frontiersin.orgnih.gov In the context of this compound, docking simulations are crucial for understanding how the molecule recognizes and binds to specific DNA sequences, a critical step preceding DNA cleavage.

Initial hypotheses concerning the binding of the closely related Dynemicin A suggested a classical intercalation model, where the flat anthraquinone portion of the molecule inserts between DNA base pairs. smu.edunih.gov However, more advanced computational studies have challenged this simple model. Molecular docking simulations have been employed to explore various binding possibilities, including intercalation and minor groove binding. smu.edusemanticscholar.org

A significant computational study on Dynemicin A, a close structural analog of this compound, proposed a novel "insertion-intercalation" model that reconciles various experimental observations. smu.edu This study investigated two primary docking modes:

Intercalation: The anthraquinone moiety inserts into a cavity created between DNA base pairs, leading to a widening of the DNA opening from approximately 3-4 Å to 7-8 Å. smu.edu

Edge-on Insertion: The molecule inserts into the minor groove without deep intercalation. smu.edu

The simulations revealed that while intercalation results in higher binding energies, this mode of binding appears to suppress the molecule's biological activity. smu.edu Conversely, the "edge-on insertion" into the minor groove was identified as the activity-relevant docking mode, positioning the enediyne "warhead" correctly for hydrogen abstraction from the DNA backbone, which leads to strand scission. smu.edu These docking studies often utilize force fields like the CHARMM force field for nucleic acids to model the interactions. smu.edu The binding is typically governed by a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding between the ligand and the DNA bases. semanticscholar.orgrsc.org

Table 1: Comparison of Proposed Binding Modes for Dynemicin A from Docking Simulations. smu.edu
Binding ModeDescriptionKey FindingBiological Implication
Classical IntercalationThe anthraquinone core slides between the base pairs of the DNA double helix.Results in large binding energies.Suppresses the biological activity (DNA cleavage).
Edge-on Minor Groove InsertionThe molecule fits into the minor groove of the DNA without separating the base pairs.Positions the enediyne moiety for H-atom abstraction.Considered the activity-relevant docking mode.
Insertion-Intercalation ModelA combined model that explains experimental observations.Reconciles the timing of the triggering process with DNA binding.Explains the high ratio of single-strand to double-strand scission.

Quantum Mechanical Calculations of this compound Reactivity and Radical Formation

Quantum mechanics (QM) provides a framework for studying chemical reactions where bonds are formed and broken, making it an essential tool for understanding the unique reactivity of this compound. wustl.edu QM methods, particularly Density Functional Theory (DFT), are used to map potential energy surfaces and calculate the energetics of reaction pathways, such as the critical Bergman cyclization. smu.edustackexchange.com

The biological activity of this compound stems from the formation of a highly reactive para-didehydrobenzene (p-benzyne) biradical. smu.edu This radical is produced via the Bergman cyclization of the enediyne core. smu.edu QM calculations have been instrumental in quantifying the energetics of this process. Studies on Dynemicin A have shown that before the molecule is "triggered" (i.e., in its stable epoxide form), the activation energy barrier for the Bergman cyclization is very high, calculated to be around 52 kcal/mol. smu.edu This high barrier prevents the reaction from occurring spontaneously.

However, upon triggering via an epoxide-opening rearrangement, the strain in the 10-membered ring is altered, dramatically lowering the activation barrier for the Bergman cyclization to just 16.7 kcal/mol. smu.edu DFT calculations (specifically using the B3LYP functional) have shown that this cyclization reaction is slightly exothermic by 2.8 kcal/mol. smu.edu The resulting singlet biradical is kinetically stable and possesses a reactivity comparable to that of para-benzyne, enabling it to abstract hydrogen atoms from the sugar backbone of DNA, thereby causing strand cleavage. smu.edu These computational results provide a detailed, quantitative picture of the activation mechanism that is fundamental to the compound's cytotoxicity.

Table 2: Energetics of Dynemicin A Bergman Cyclization from Quantum Mechanical Calculations. smu.edu
State of MoleculeParameterCalculated Value (kcal/mol)Significance
UntriggeredActivation Energy for Bergman Cyclization52.0Prohibitively high, molecule is stable.
Triggered (Post-epoxide opening)Activation Energy for Bergman Cyclization16.7Reaction becomes feasible under physiological conditions.
Reaction Energy of Bergman Cyclization-2.8The radical formation is slightly exothermic.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) is a computer simulation method that analyzes the physical movements of atoms and molecules over time, providing a view of the system's dynamic evolution. researchgate.netwikipedia.org For this compound, MD simulations are used to study the conformational flexibility of the molecule, the stability of its complex with DNA, and the detailed dynamics of the binding process. researchgate.netresearchgate.netresearchgate.net

MD simulations build upon the static pictures provided by molecular docking by introducing temperature and allowing the atoms in the system to move according to the forces described by a molecular mechanics force field, such as AMBER or CHARMM. researchgate.netencyclopedia.pubnih.gov Simulations of drug-DNA complexes are run for time scales ranging from nanoseconds to microseconds to observe biologically relevant motions. encyclopedia.pubipinnovative.com

In the study of the this compound-DNA complex, MD simulations can be used to:

Assess Complex Stability: By tracking the Root Mean Square Deviation (RMSD) of the complex over time, researchers can determine if the binding mode predicted by docking is stable. A low and converging RMSD value indicates a stable structure. inflibnet.ac.inbiorxiv.org

Analyze Conformational Changes: MD simulations reveal how both the drug and the DNA molecule adapt their conformations upon binding. researchgate.net This includes analyzing the flexibility of different parts of the molecule using Root Mean Square Fluctuation (RMSF) analysis and observing changes in DNA structure, such as the width of the minor groove or the bending of the DNA helix. inflibnet.ac.inplos.org

Characterize Binding Interactions: The simulation trajectory can be analyzed to monitor the persistence of key interactions, such as hydrogen bonds, that hold the complex together. ipinnovative.com

Explore Large-Scale Motions: Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant, collective motions of the system, which can be crucial for understanding the mechanism of action. inflibnet.ac.inplos.org

By simulating the dynamic behavior of the this compound-DNA complex, MD provides crucial insights into the structural and energetic factors that govern its DNA-cleaving activity. nih.gov

Table 3: Common Techniques and Parameters in Molecular Dynamics (MD) Simulations of Drug-DNA Complexes.
Technique/ParameterPurposeTypical Application/Finding
Force Field (e.g., AMBER, CHARMM)Defines the potential energy and forces between atoms in the system. encyclopedia.pubnih.govSelection depends on the molecular system; crucial for simulation accuracy.
Simulation TimeThe duration of the simulation.Ranges from nanoseconds (ns) to microseconds (µs) to capture relevant biological motions. encyclopedia.pubipinnovative.com
Root Mean Square Deviation (RMSD)Measures the average deviation of the structure from a reference frame over time. inflibnet.ac.inUsed to assess the structural stability of the drug-DNA complex. biorxiv.org
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position. inflibnet.ac.inIdentifies flexible and rigid regions of both this compound and the DNA.
Hydrogen Bond AnalysisMonitors the formation and breaking of hydrogen bonds throughout the simulation. ipinnovative.comDetermines the key hydrogen bonding interactions that stabilize the complex.
Principal Component Analysis (PCA)A statistical method to identify the most significant collective motions in the trajectory. plos.orgReveals large-scale conformational changes related to binding and function.

Preclinical Drug Delivery Systems for Deoxydynemicin a

Nanoparticle-Based Delivery Platforms for Deoxydynemicin A

Specific preclinical data regarding nanoparticle-based delivery platforms for this compound were not found in the search results. Generally, nanoparticle-based drug delivery systems aim to alter the biodistribution of therapeutic agents through site-specific, target-oriented delivery and controlled drug release, thereby improving efficacy and reducing adverse effects. Nanoparticles, with sizes typically ranging from 1 to 1000 nm, can encapsulate or adsorb active compounds, offering advantages such as controlled release, protection of active compounds from degradation, and enhanced bioavailability.

Specific preclinical data for this compound utilizing liposomal or polymeric nanoparticles for enhanced tumor accumulation were not found. Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Polymeric nanoparticles, made from biodegradable and biocompatible polymers, are also widely explored as carriers. Both liposomal and polymeric nanoparticles can enhance tumor accumulation primarily through passive targeting, exploiting the enhanced permeability and retention (EPR) effect in tumor tissues. The EPR effect allows nanoparticles to preferentially accumulate in the tumor microenvironment due to leaky tumor vasculature and impaired lymphatic drainage.

Specific preclinical data for this compound involving targeted nanoparticle delivery via ligand conjugation were not found. Active targeting of nanoparticles is achieved by conjugating specific ligands (e.g., peptides, antibodies, aptamers, or small molecules) to their surface. These ligands enable the nanoparticles to bind selectively to receptors overexpressed on the surface of target cells, such as cancer cells, thereby increasing the therapeutic efficiency and accumulation at the desired site and minimizing off-target effects.

Antibody-Drug Conjugates (ADCs) Incorporating this compound (Preclinical Development)

Specific preclinical data on Antibody-Drug Conjugates (ADCs) incorporating this compound as a payload were not found in the search results. ADCs represent a targeted therapeutic modality that combines the specificity of monoclonal antibodies with the potency of cytotoxic drugs. An ADC typically consists of three main components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload (the drug), and a chemical linker that covalently connects the payload to the antibody. The principle of ADCs is to deliver the cytotoxic agent directly to cancer cells expressing specific antigens, thereby reducing systemic toxicity and maximizing therapeutic effect. Preclinical development of ADCs involves careful consideration of target selection, linker stability, and payload toxicity to ensure a favorable therapeutic window.

Prodrug Strategies for Improved this compound Pharmacokinetics in Preclinical Models

Specific preclinical data on prodrug strategies developed for this compound to improve its pharmacokinetics were not found in the search results. Prodrug strategies are designed to overcome various physicochemical and biopharmaceutical limitations of an active drug, such as poor solubility, low permeability, or rapid metabolism. By undergoing a biotransformation in vivo (either enzymatic or chemical), prodrugs release the active parent drug, aiming to enhance absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately improve therapeutic outcomes. This approach can lead to improved bioavailability and site-specific delivery.

Emerging Research Directions and Translational Perspectives for Deoxydynemicin a

Exploration of Deoxydynemicin A in Combination Therapies (Preclinical Focus)

The exploration of this compound in combination with other therapeutic agents represents a key strategy to enhance its anticancer activity, overcome potential resistance mechanisms, and broaden its therapeutic window. The rationale for combination therapy is grounded in the principle of achieving synergistic or additive effects by targeting multiple, complementary pathways in cancer cells. nih.govnih.gov Preclinical studies, although not extensively reported specifically for this compound, draw parallels from research on other enediyne antibiotics and cytotoxic agents.

The primary goal of these combinations is to achieve a greater therapeutic effect than either agent alone. researchgate.net For instance, combining a potent DNA-damaging agent like this compound with a drug that inhibits DNA repair pathways could lead to profound synergistic cytotoxicity. Cells targeted by this compound would sustain significant DNA lesions, and the co-administered agent would prevent the cancer cells from repairing this damage, ultimately forcing them into apoptosis.

Another approach involves pairing this compound with agents that target different phases of the cell cycle or distinct cellular processes. This strategy aims to attack the cancer cell on multiple fronts, reducing the likelihood of resistance emerging. nih.gov Preclinical evaluation of such combinations typically involves in vitro studies using cancer cell lines followed by in vivo assessment in animal models to confirm efficacy and synergistic interactions. nih.govnih.gov The Chou-Talalay method is often employed to quantitatively determine whether the interaction between two drugs is synergistic (Combination Index, CI < 1), additive (CI = 1), or antagonistic (CI > 1). nih.govresearchgate.net

Combination Agent Class Hypothesized Rationale Potential Preclinical Model Key Endpoint for Synergy
PARP Inhibitors Inhibition of DNA single-strand break repair, leading to accumulation of double-strand breaks initiated by this compound.BRCA-mutant ovarian or breast cancer cell lines; Patient-Derived Xenografts (PDXs).Combination Index (CI) < 1 in cell viability assays; Enhanced tumor growth delay in vivo.
Checkpoint Inhibitors (e.g., anti-PD-1) Induction of immunogenic cell death by this compound, enhancing the anti-tumor immune response mediated by checkpoint blockade. oxfordglobal.comSyngeneic mouse tumor models (e.g., MC38 colorectal cancer).Increased tumor-infiltrating lymphocytes; Complete tumor regression rates.
Topoisomerase Inhibitors (e.g., Irinotecan) Complementary mechanisms of DNA damage, potentially overwhelming the cell's repair capacity. nih.govColorectal cancer cell lines (e.g., HCT116).Synergistic apoptosis induction; Potentiation of cytotoxicity at lower concentrations.
Anti-angiogenic Agents Disruption of tumor vasculature, potentially increasing the delivery and retention of this compound within the tumor microenvironment.Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assays; Renal cell carcinoma xenografts.Inhibition of angiogenesis in vitro; Reduced tumor vascularity and enhanced tumor growth inhibition in vivo.

Development of Chemical Probes for this compound Target Engagement Studies

Understanding the precise molecular interactions of this compound within the cellular environment is crucial for elucidating its mechanism of action and identifying potential off-target effects. Chemical probes are powerful tools designed for this purpose, enabling the identification and validation of drug-protein interactions in a complex biological milieu. nih.govnih.gov A chemical probe for this compound would be a synthetic derivative that retains the core biological activity of the parent molecule but is modified with a reporter tag for detection and enrichment. researchgate.netdrughunter.com

The typical architecture of such a probe consists of three key components:

The Parent Molecule: The this compound scaffold, responsible for binding to its cellular target(s). Structure-activity relationship (SAR) studies are essential to determine a position on the molecule where modification will not significantly impair its bioactivity. nih.gov

The Linker: A chemical chain that connects the parent molecule to the reporter tag. The linker must be carefully chosen to be stable and of sufficient length to avoid sterically hindering the interaction between this compound and its target.

The Reporter Tag: A functional group that allows for visualization or isolation. Common tags include biotin (B1667282) for affinity purification (pulldown) experiments or a fluorophore for imaging applications. drughunter.com Alternatively, a "clickable" handle like an alkyne or azide (B81097) can be incorporated for subsequent bioorthogonal ligation.

Once synthesized, these probes are used in chemical proteomics workflows, such as activity-based protein profiling (ABPP) or affinity-based pulldown assays, to "fish" for binding partners in cell lysates. nih.govdrughunter.com In a typical affinity-based experiment, the probe is incubated with a cell lysate, allowing it to bind to its targets. The probe-target complexes are then captured, often using streptavidin-coated beads that bind tightly to the biotin tag. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. drughunter.com This approach provides an unbiased, proteome-wide view of the molecular targets of this compound. nih.gov

Probe Component Function Example Moiety Considerations for Design
Binding Group To specifically interact with the cellular target(s) of the natural product.This compound core structureModification site must not disrupt the pharmacophore responsible for biological activity.
Linker Covalently connects the binding group to the reporter tag.Polyethylene glycol (PEG), alkyl chainMust be chemically stable and of optimal length to prevent steric hindrance.
Reporter Tag Enables detection, enrichment, and identification of probe-target complexes.Biotin, Alkyne, FluorophoreThe tag should be inert and not interfere with cell permeability or target binding.
Target Identification Method Experimental workflow to isolate and identify the protein targets.Affinity Purification-Mass Spectrometry (AP-MS)Requires careful optimization of incubation and washing steps to minimize non-specific binding.

Bioorthogonal Chemistry Approaches with this compound

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions provide a powerful toolkit for studying biomolecules in their natural context. Incorporating a bioorthogonal functional group, or "chemical handle," into the structure of this compound opens up numerous possibilities for advanced research applications, including tracking its subcellular localization and developing targeted activation strategies. nih.govresearchgate.net

The most common bioorthogonal reaction is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.comnih.gov To utilize this, a synthetic analogue of this compound would be prepared, containing either an azide or an alkyne group. This modified drug could then be introduced to cells or organisms. Subsequently, a probe molecule containing the complementary reactive partner (e.g., an alkyne-fluorophore to react with an azide-modified drug) can be added, leading to a highly specific covalent linkage at the site of the drug. interchim.fr

Potential applications of this approach for this compound include:

Imaging and Tracking: By "clicking" a fluorescent dye onto a bioorthogonally-tagged this compound, researchers can visualize its distribution within cells and tissues in real-time using advanced microscopy techniques.

Targeted Drug Delivery: A two-step targeting strategy could be envisioned. First, a tagged, inactive form of this compound could be delivered systemically. This could be followed by a targeted delivery vehicle (e.g., an antibody-drug conjugate) carrying the complementary reactive group, enabling the drug to be "clicked" and concentrated specifically at the tumor site.

Prodrug Activation: Bioorthogonal reactions can be designed to release a therapeutic agent upon reaction. nih.gov A modified, inactive version of this compound could be designed to undergo a bioorthogonal cleavage reaction, releasing the active cytotoxic agent only in the presence of a specific trigger molecule.

Bioorthogonal Reaction Reactive Partners Key Features Potential Application for this compound
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + Azide (with Cu(I) catalyst)High efficiency and specificity. sigmaaldrich.combroadpharm.com Catalyst toxicity limits in vivo use.In vitro labeling for proteomics and target identification. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Cyclooctyne + Azide (catalyst-free)No cytotoxic catalyst required, suitable for live-cell and in vivo applications. nih.govReal-time imaging of drug localization in living cells.
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene (e.g., trans-cyclooctene)Extremely fast reaction kinetics, ideal for in vivo imaging where probe concentration is low. nih.govIn vivo tracking and pharmacokinetic studies in animal models.
Staudinger Ligation Azide + PhosphineThe first-developed bioorthogonal reaction. wikipedia.org Slower kinetics compared to click chemistry.Cell-surface labeling and modification studies.

Advanced Preclinical Models for this compound Efficacy and Resistance Studies

To better predict the clinical potential of this compound, it is essential to move beyond traditional two-dimensional (2D) cell culture models. Advanced preclinical models, such as three-dimensional (3D) cultures and patient-derived xenografts (PDXs), offer more physiologically relevant systems for evaluating efficacy and investigating mechanisms of drug resistance. nih.govnih.gov

Three-Dimensional (3D) Cell Culture Models: Unlike cells grown in a monolayer, 3D models like spheroids or organoids allow cancer cells to grow in structures that more closely mimic the architecture of an actual tumor. nih.govresearchgate.net This complexity introduces factors that are absent in 2D culture, such as gradients of oxygen, nutrients, and drug penetration. longdom.org For a potent cytotoxic agent like this compound, 3D models can provide critical insights into its ability to penetrate tumor tissue and exert its effect on cells in different metabolic states. They also serve as superior platforms for studying acquired resistance, as the 3D environment can promote the survival of resistant cell populations. nih.gov

Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govmdpi.com A key advantage of PDX models is that they retain the histological and genetic characteristics of the original patient tumor, including its cellular heterogeneity and microenvironment. nih.govaging-us.com This makes them powerful tools for personalized medicine research. By creating a panel of PDX models from different patients, researchers can evaluate the efficacy of this compound across a range of tumor subtypes. Furthermore, PDX models can be used to study innate and acquired resistance in a whole-organism context, allowing for the identification of biomarkers that may predict which patients are most likely to respond to treatment. nih.gov

Model Type Description Advantages for this compound Studies Limitations
2D Monolayer Culture Cells grown on a flat, plastic surface.High-throughput screening, cost-effective, reproducible.Lacks tissue architecture, poor representation of tumor microenvironment, often shows higher drug sensitivity. nih.gov
3D Spheroids/Organoids Self-assembled aggregates of cancer cells, sometimes in an extracellular matrix. researchgate.netMimics tumor architecture, nutrient/drug gradients, and cell-cell interactions. nih.govlongdom.org Better for studying drug penetration and resistance.More complex to maintain, lower throughput than 2D, variability in size and shape.
Patient-Derived Xenograft (PDX) Direct implantation of a patient's tumor tissue into an immunodeficient mouse. mdpi.comPreserves original tumor heterogeneity, genetics, and microenvironment. nih.govaging-us.com High predictive value for clinical response.Expensive, time-consuming to establish, lack of a functional immune system in standard models.

Q & A

Q. What are the established synthetic pathways for Deoxydynemicin A, and how do reaction conditions influence yield and purity?

this compound’s synthesis typically involves multi-step organic reactions, including cycloadditions and stereoselective modifications. Key variables include solvent polarity (e.g., DMF vs. THF), temperature control (e.g., cryogenic conditions for sensitive intermediates), and catalyst selection (e.g., palladium for cross-couplings). Yield optimization often requires iterative HPLC purification to isolate enantiomerically pure forms . Researchers should document reaction parameters systematically and compare yields using mass spectrometry and NMR for purity validation .

Q. How is the structural elucidation of this compound validated, and what analytical techniques are critical for confirming its stereochemistry?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. Complementary methods include NOESY NMR to confirm spatial proximities of protons and circular dichroism (CD) to assess chiral centers. For novel derivatives, computational modeling (DFT calculations) can predict optical activity, which must align with empirical CD spectra .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how are confounding variables controlled?

Standard assays include cell viability tests (MTT assays), apoptosis markers (Annexin V/PI staining), and DNA damage assays (Comet assay). To mitigate false positives, researchers should include negative controls (e.g., solvent-only treatments) and validate results across multiple cell lines. Dose-response curves must account for compound solubility limits, often addressed using DMSO vehicles at <0.1% concentration .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved, particularly between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability in animal models) or off-target effects. To address this, employ orthogonal validation methods:

  • In vitro: CRISPR knockouts of suspected targets (e.g., DNA repair enzymes) to confirm pathway dependency.
  • In vivo: Pharmacodynamic studies measuring tissue-specific drug concentrations via LC-MS/MS. Meta-analyses of existing literature should categorize studies by model system and dosage to identify consensus mechanisms .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term biological studies?

Stability challenges stem from hydrolysis of labile functional groups (e.g., epoxides). Approaches include:

  • Formulation: Lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes.
  • Chemical modification: Introducing electron-withdrawing substituents to reduce electrophilic reactivity. Accelerated stability testing (40°C/75% RH) over 4–6 weeks can predict degradation pathways, guided by UPLC-MS monitoring .

Q. How can researchers design dose-escalation studies for this compound to balance efficacy and toxicity in preclinical models?

Utilize a modified Fibonacci sequence for dosing, starting at 10% of the LD50 (determined via acute toxicity assays). Integrate pharmacogenomic profiling to identify biomarkers of toxicity (e.g., liver enzyme elevations in serum). Longitudinal studies should include histopathology and RNA-seq to correlate organ-specific damage with transcriptional changes .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., four-parameter logistic curves) are standard for IC50 calculations. For heterogeneous datasets, Bayesian hierarchical models can account for inter-experiment variability. Always report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How should researchers address batch-to-batch variability in this compound synthesis during experimental replication?

Implement quality control protocols:

  • Batch characterization: Mandatory NMR and HRMS profiling for each synthesis lot.
  • Blinded testing: Distribute aliquots from multiple batches across experimental replicates to minimize bias. Document variability in supplementary materials, including raw chromatograms and spectroscopic data .

Q. What are best practices for integrating omics data (e.g., proteomics, metabolomics) into studies on this compound’s mode of action?

Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overrepresented biological processes. Cross-validate findings with siRNA screens or chemical inhibitors. For longitudinal studies, apply time-series clustering to discern dynamic biomarker patterns .

Data Presentation and Reproducibility

Q. How can researchers ensure transparency when reporting negative or inconclusive results in this compound studies?

Publish raw datasets in repositories like Zenodo or Figshare, including metadata (e.g., instrument calibration logs). Use the ARRIVE guidelines for preclinical studies to detail experimental rigor. Negative results should discuss potential confounders (e.g., compound degradation) and alternative hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxydynemicin A
Reactant of Route 2
Deoxydynemicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.